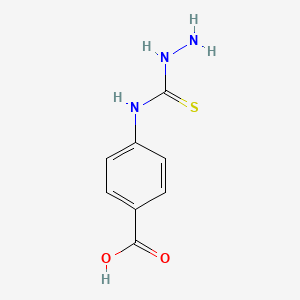

4-(4-Carboxyphenyl)-3-thiosemicarbazide

Overview

Description

“4-Carboxyphenylboronic acid” is a reagent used in various reactions including condensation reactions with stabilizer chains at the surface of polystyrene latex, Suzuki coupling reactions, esterification, derivatization of polyvinylamine, synthesis of isotopically labeled mercury and functionalization of poly-SiNW for detection of dopamine .

Synthesis Analysis

The synthesis of porphyrin derivatives has gained much attention in scientific community in recent years. The number of synthetic porphyrin compounds reported so far has enhanced photophysicochemical properties as well as application in the biomedical field based on photodynamic therapy (PDT) .Chemical Reactions Analysis

Porphyrins with conjugated tetrapyrrole macrocyclic structures can absorb light from ultraviolet to visible light regions, and their structures and properties can be facilely regulated by altering their peripheral groups or central metal ions .Physical And Chemical Properties Analysis

New derivatives of tetrakis (4-carboxyphenyl) porphyrin were designed, synthesized and characterized by IR, proton NMR and mass spectroscopy .Scientific Research Applications

Biomedical Applications: Drug Delivery Systems

4-(4-Carboxyphenyl)-3-thiosemicarbazide: has been utilized in the synthesis of porphyrin-based metal–organic frameworks (MOFs) . These MOFs exhibit high porosity and large surface area, making them ideal for drug delivery applications. The compound’s ability to form stable complexes with metals can be leveraged to create targeted delivery systems that can transport therapeutic agents directly to diseased cells.

Diagnostic Agent Development

The photophysical properties of porphyrin derivatives make them suitable as diagnostic agents . When used in MOFs, 4-(4-Carboxyphenyl)-3-thiosemicarbazide can enhance the contrast in imaging techniques, aiding in the early detection of diseases such as cancer.

Therapeutic Platforms: Photodynamic Therapy

In the field of photodynamic therapy (PDT), 4-(4-Carboxyphenyl)-3-thiosemicarbazide contributes to the development of porphyrin-based therapies . Porphyrins can generate reactive oxygen species when exposed to light, which can destroy cancer cells. The compound’s structure allows for the attachment of porphyrins to biomolecules, enhancing the selectivity and efficiency of PDT.

Photothermal Therapy

Similar to PDT, photothermal therapy (PTT) uses light to treat diseases4-(4-Carboxyphenyl)-3-thiosemicarbazide can be part of the synthesis of compounds that convert light energy into heat, effectively killing cancer cells through localized heating .

Chemical Sensing

The compound’s ability to bind with metals and form MOFs has been explored for chemical sensing applications . These sensors can detect the presence of various chemicals and pollutants, providing a valuable tool for environmental monitoring and safety.

Antimicrobial Biomaterials

Research has shown that porphyrin-oligonucleotide conjugates, which can be synthesized using 4-(4-Carboxyphenyl)-3-thiosemicarbazide , have potential applications as antimicrobial biomaterials . These materials can be used to prevent infections in medical implants and wound dressings.

Site-Specific Nucleic Acid Cleavage

The compound’s role in the synthesis of porphyrin-oligonucleotide systems has been investigated for site-specific nucleic acid cleavage . This application is particularly relevant in gene therapy, where precise modification of DNA is required.

Artificial Light-Harvesting Systems

Finally, the conjugation of 4-(4-Carboxyphenyl)-3-thiosemicarbazide with oligonucleotides to form porphyrin systems has been explored for artificial light-harvesting applications . These systems mimic natural photosynthesis, capturing light energy and converting it into chemical energy, which has implications for renewable energy technologies.

Mechanism of Action

Target of Action

Similar compounds, such as tetrakis (4-carboxyphenyl) porphyrin, have been shown to exhibit anti-hiv-1 activities . They inhibit HIV-1 virus entry, suggesting that the virus itself or its entry mechanism could be a potential target .

Mode of Action

Related compounds, such as tetrakis (4-carboxyphenyl) porphyrin, have been shown to inhibit hiv-1 virus entry . This suggests that 4-(4-Carboxyphenyl)-3-thiosemicarbazide might interact with its targets in a similar manner, potentially inhibiting the entry of certain viruses into host cells.

Biochemical Pathways

Related compounds, such as tetrakis (4-carboxyphenyl) porphyrin, have been shown to generate reactive oxygen species (ros) under certain conditions . These ROS can cause damage to various cellular components, potentially affecting multiple biochemical pathways.

Pharmacokinetics

Related compounds, such as tetrakis (4-carboxyphenyl) porphyrin, have been used to develop nanoparticles for targeted chemotherapy . This suggests that 4-(4-Carboxyphenyl)-3-thiosemicarbazide might also have potential for use in targeted drug delivery systems, which could influence its pharmacokinetic properties.

Result of Action

Related compounds, such as tetrakis (4-carboxyphenyl) porphyrin, have been shown to generate ros under certain conditions . These ROS can cause damage to various cellular components, potentially leading to cell death.

Future Directions

properties

IUPAC Name |

4-(aminocarbamothioylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2S/c9-11-8(14)10-6-3-1-5(2-4-6)7(12)13/h1-4H,9H2,(H,12,13)(H2,10,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKMVMRDKDAUDOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373865 | |

| Record name | 4-(4-Carboxyphenyl)-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Carboxyphenyl)-3-thiosemicarbazide | |

CAS RN |

206559-48-0 | |

| Record name | 4-[(Hydrazinylthioxomethyl)amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206559-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Carboxyphenyl)-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 206559-48-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

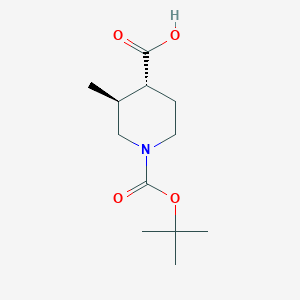

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-methoxy-2-naphthyl)methyl]aniline](/img/structure/B1363508.png)

![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1363510.png)